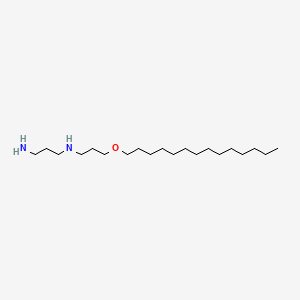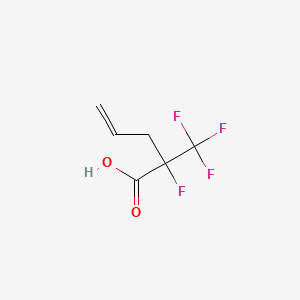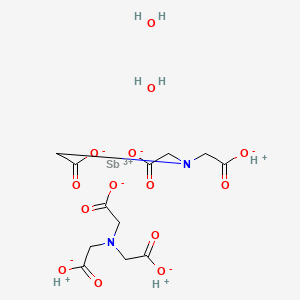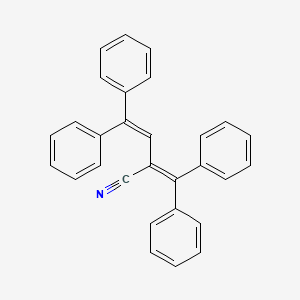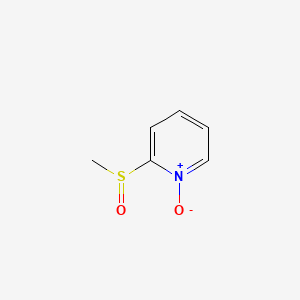![molecular formula C17H18O B14458237 Methanone, [4-(1-methylpropyl)phenyl]phenyl- CAS No. 73003-65-3](/img/structure/B14458237.png)
Methanone, [4-(1-methylpropyl)phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(1-methylpropyl)phenyl]phenyl- typically involves Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction can be represented as follows:
C6H5COCl+C6H4(CH(CH3)2)AlCl3C6H5COC6H4(CH(CH3)2)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be achieved through similar Friedel-Crafts acylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [4-(1-methylpropyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methanone, [4-(1-methylpropyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.
Mécanisme D'action
The mechanism of action of Methanone, [4-(1-methylpropyl)phenyl]phenyl- involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that can initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be compared with other benzophenone derivatives:
Benzophenone: The parent compound, lacking the isopropyl substitution.
4-Hydroxybenzophenone: Contains a hydroxyl group, leading to different chemical and biological properties.
4-Methoxybenzophenone: Contains a methoxy group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
73003-65-3 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(4-butan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O/c1-3-13(2)14-9-11-16(12-10-14)17(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
Clé InChI |
UOOYYNLYCWHQKS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


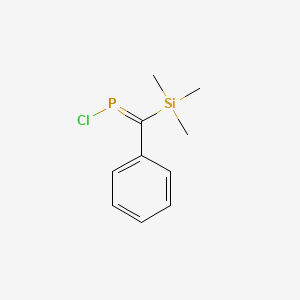
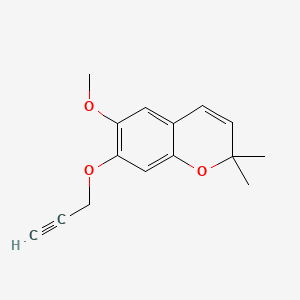
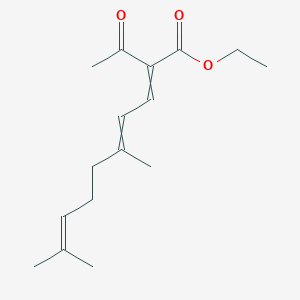
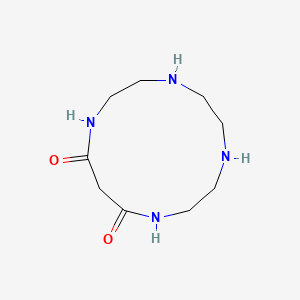

![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
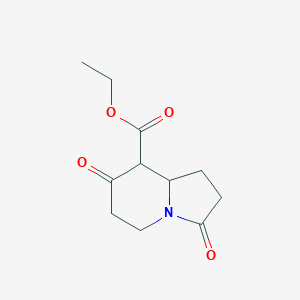
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

